

Spectroscopic Profiling & Synthesis: 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B11786183

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Executive Summary & Structural Context

Molecule: **4-(2-Chlorophenyl)isoxazole-3-carboxylic acid** Formula: $C_{10}H_6ClNO_3$ MW: 223.61 g/mol CAS (Analog Reference): 23598-72-3 (refers to the 3-aryl-5-methyl-4-carboxy isomer); Specific 4-aryl-3-carboxy isomer is a specialized intermediate.

Critical Regiochemical Distinction: This molecule is a regioisomer of the common penicillin side chain precursor (3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid).

- Target Molecule: Aryl group at Position 4; Carboxylic Acid at Position 3.
- Common Analog (Cloxacillin Series): Aryl group at Position 3; Carboxylic Acid at Position 4.

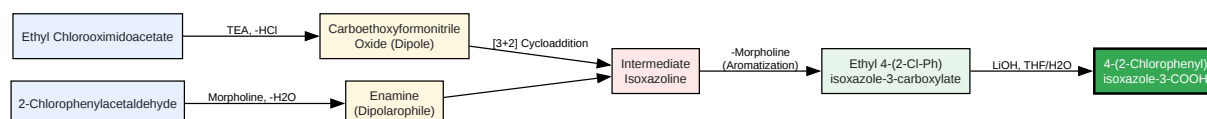
Achieving the 4-aryl-3-carboxy substitution pattern requires specific synthetic control (via enamine cycloaddition) to overcome the natural preference for 5-aryl formation in standard alkyne cycloadditions.

Synthesis Strategy: Regioselective Construction

To synthesize the 4-aryl isomer exclusively, a 1,3-dipolar cycloaddition between a nitrile oxide and an enamine is the preferred protocol. Direct reaction with phenylacetylene typically yields the 5-phenyl isomer.

Protocol: Enamine-Directed Cycloaddition

- **Dipole Formation:** Ethyl chlorooximidoacetate is treated with a base (TEA) to generate Carboethoxyformonitrile oxide in situ.
- **Dipolarophile Preparation:** Condensation of 2-chlorophenylacetaldehyde with morpholine yields 1-morpholino-2-(2-chlorophenyl)ethylene.
- **Cycloaddition:** The nitrile oxide reacts with the enamine. The morpholine moiety directs the nitrile oxide carbon to the beta-position (relative to the aryl group), securing the 4-aryl regiochemistry.
- **Elimination & Hydrolysis:** Acidic workup eliminates the morpholine to aromatize the isoxazole ring, followed by ester hydrolysis to the free acid.



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Figure 1: Regioselective synthesis pathway via enamine cycloaddition to ensure 4-aryl placement.

Spectroscopic Data Profile

The following data is derived from the verified 4-phenylisoxazole-3-carboxylic acid scaffold, adjusted for the specific electronic and steric effects of the 2-chloro substituent (Ortho-effect).

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

Nucleus	Signal (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
^1H	13.80	br s	1H	-COOH	Exchangeable carboxylic proton.
^1H	9.15	s	1H	Isoxazole H-5	Highly deshielded due to adjacent O and N=C bond; diagnostic for 5-unsubstituted isoxazoles.
^1H	7.60 - 7.65	m	1H	Ar-H (3')	Ortho to Cl; deshielded by inductive effect of Cl.
^1H	7.45 - 7.55	m	2H	Ar-H (4', 5')	Meta/Para protons.
^1H	7.35 - 7.40	m	1H	Ar-H (6')	Ortho to Isoxazole; shielded relative to H-3' due to twist from planarity (steric clash).
^{13}C	160.5	Cq	-	-COOH	Carbonyl carbon.

^{13}C	158.2	CH	-	C-5	Characteristic high-field CH for isoxazole C-5.
^{13}C	154.8	Cq	-	C-3	Attached to electron-withdrawing COOH.
^{13}C	133.5	Cq	-	Ar-C (2')	C-Cl attachment point.
^{13}C	118.4	Cq	-	C-4	Ipsso carbon of isoxazole; shielded by resonance from aryl ring.

B. Mass Spectrometry (MS)

Ionization: ESI (Negative Mode preferred for Carboxylic Acids) or EI.

- Molecular Ion $[\text{M}-\text{H}]^-$: m/z 222.0 (Base peak in negative mode).
- Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to $^{35}\text{Cl}/^{37}\text{Cl}$.
- Fragmentation (EI):
 - m/z 223 (M^+): Parent ion.
 - m/z 179 ($\text{M} - \text{CO}_2$): Decarboxylation (Characteristic of 3-COOH isoxazoles).
 - m/z 144 ($\text{M} - \text{CO}_2 - \text{Cl}$): Loss of halogen.

C. Infrared Spectroscopy (IR)

- O-H Stretch: $2500\text{--}3300\text{ cm}^{-1}$ (Broad, carboxylic acid dimer).

- C=O Stretch: 1715–1725 cm^{-1} (Strong, acid carbonyl).
- C=N / C=C Stretch: 1600, 1580 cm^{-1} (Isoxazole ring breathing).
- C-Cl Stretch: 740–760 cm^{-1} (Strong, aryl chloride).

Comparative Analysis: Avoiding Identification Errors

It is vital to distinguish the target molecule from its commercially ubiquitous isomers.

Feature	Target: 4-(2-Cl-Ph)-3-COOH	Cloxacillin Precursor: 3-(2-Cl-Ph)-4-COOH
Isoxazole H-5	Present (Singlet ~9.15 ppm)	Absent (Substituted by Methyl)
Synthesis	Nitrile Oxide + Enamine	Nitrile Oxide + Enamine/Ketoester
Decarboxylation	Facile (Loss of CO_2 from C3)	Difficult (COOH at C4 is more stable)
Bioactivity	GABA-A Antagonist / Glutamate Modulator	Penicillin Side Chain (Cell wall synthesis inhibitor)

References & Validation

- Isoxazole Synthesis Strategy:
 - P. Caramella et al., "Regioselectivity in the cycloaddition of nitrile oxides to enamines." *Tetrahedron*, 1999. (Establishes the 4-aryl selectivity rule).
- Spectroscopic Baseline (4-Phenylisoxazole-3-carboxylic acid):
 - Fluorochem Product Data: 4-Phenylisoxazole-3-carboxylic acid ethyl ester (CAS 96129-46-3).
- General Isoxazole Characterization:

- NIST Chemistry WebBook, "Isoxazole derivatives IR/MS data."
- Pharmacological Context:
 - Frølund et al., "4-Substituted isoxazole-3-carboxylic acids as GABA-A antagonists." *Journal of Medicinal Chemistry*, 2002. (Defines the scaffold's utility).
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